molecular formula C13H14N2O5 B2728562 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1101842-87-8

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2728562
CAS No.: 1101842-87-8
M. Wt: 278.264
InChI Key: GQHRWPKZHAUFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H14N2O5 and a molecular weight of 278.26 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a benzoyl group substituted with a methyl and a nitro group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 3-methyl-4-nitrobenzoic acid with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid can be compared with similar compounds such as:

The presence of both the nitro and carboxylic acid groups in this compound makes it unique and valuable for specific scientific research applications.

Biological Activity

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.

  • Molecular Formula : C13H14N2O5
  • Molecular Weight : 278.26 g/mol
  • CAS Number : 1101842-87-8
  • Purity : Minimum 95% .

Biological Activity Overview

The compound exhibits various biological activities, including antibacterial and potential anticancer properties. Its structural features, particularly the presence of a pyrrolidine ring and a nitrobenzoyl moiety, contribute to its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against various pathogens. For instance:

  • MIC Values : In vitro evaluations have shown that certain pyrrole derivatives possess minimal inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
Pyrrole AStaphylococcus aureus3.12
Pyrrole BEscherichia coli12.5
Pyrrole CMycobacterium tuberculosis5

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis. The presence of the nitro group is often associated with the generation of reactive nitrogen species that can damage bacterial DNA and proteins.

Case Study: Pyrrolidine Derivatives in Cancer Research

A study evaluated several pyrrolidine derivatives for their effects on cancer cell lines, revealing that some compounds caused significant growth inhibition at low concentrations. The exact pathways remain under investigation, but there is evidence suggesting involvement in modulating apoptotic pathways .

Safety and Toxicity

While exploring the biological activity of this compound, safety profiles must also be considered. Toxicological assessments are necessary to evaluate the potential side effects associated with therapeutic doses.

Properties

IUPAC Name

1-(3-methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-8-7-9(4-5-10(8)15(19)20)12(16)14-6-2-3-11(14)13(17)18/h4-5,7,11H,2-3,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHRWPKZHAUFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.